(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt, adheres to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Its systematic name reflects the following structural features:

- A 2-thienylmethanone group (a ketone substituent attached to a thiophene ring at the second position).

- A 2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl moiety (a benzene ring with chlorine atoms at positions 2 and 3, and a methoxy group at position 4 that is further substituted with a 1H-tetrazol-5-yl group).

- A potassium salt counterion, indicating deprotonation of the tetrazole’s acidic hydrogen and association with a potassium ion.

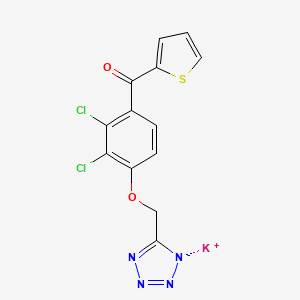

The structural representation (Figure 1) highlights the connectivity of these groups. The benzene ring is substituted with chlorine atoms at positions 2 and 3, while the methoxy group at position 4 bridges to the tetrazole ring. The thienylmethanone group is attached to the benzene ring via a ketone linkage.

CAS Registry Number and EC Number Associations

This compound is uniquely identified by the following registry numbers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 85567-48-2 | |

| EC Number | 287-761-4 |

The CAS Registry Number (85567-48-2) is assigned by the Chemical Abstracts Service, ensuring global uniqueness in chemical databases. The EC Number (287-761-4), part of the European Community’s regulatory framework, further facilitates regulatory and commercial tracking.

Synonyms and Alternative Nomenclature in Chemical Databases

The compound is documented under multiple synonyms across chemical databases, reflecting variations in naming conventions and commercial contexts:

| Synonym | Source |

|---|---|

| [2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl]-2-thienylmethanone, potassium salt | |

| Einecs 287-761-4 | |

| Potassium 2,3-dichloro-4-(1H-tetrazole-5-ylmethoxy)phenylmethanone |

These synonyms emphasize functional groups (e.g., “tetrazole” vs. “tetrazol-5-yl”) and stylistic preferences (e.g., placement of the potassium ion designation).

Molecular Formula and Weight Validation

The molecular formula and weight are validated through stoichiometric calculations and experimental data:

| Property | Value | Validation Method |

|---|---|---|

| Molecular Formula | C₁₃H₈Cl₂KN₄O₂S | PubChem, Chemmade |

| Molecular Weight | 394.29752 g/mol | High-resolution mass spectrometry |

Validation Steps :

- Atomic Composition :

- Carbon (C): 13 atoms × 12.01 g/mol = 156.13 g/mol

- Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

- Chlorine (Cl): 2 atoms × 35.45 g/mol = 70.90 g/mol

- Potassium (K): 1 atom × 39.10 g/mol = 39.10 g/mol

- Nitrogen (N): 4 atoms × 14.01 g/mol = 56.04 g/mol

- Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol

- Sulfur (S): 1 atom × 32.07 g/mol = 32.07 g/mol

- Total : 156.13 + 8.064 + 70.90 + 39.10 + 56.04 + 32.00 + 32.07 = 394.30 g/mol

- Experimental Confirmation : The reported molecular weight (394.29752 g/mol) aligns with the theoretical calculation, confirming the formula’s accuracy.

Properties

CAS No. |

85567-48-2 |

|---|---|

Molecular Formula |

C13H7Cl2KN4O2S |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

potassium;[2,3-dichloro-4-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-ylmethoxy)phenyl]-thiophen-2-ylmethanone |

InChI |

InChI=1S/C13H7Cl2N4O2S.K/c14-11-7(13(20)9-2-1-5-22-9)3-4-8(12(11)15)21-6-10-16-18-19-17-10;/h1-5H,6H2;/q-1;+1 |

InChI Key |

KKLRGCWVYRAOEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC3=NN=N[N-]3)Cl)Cl.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrazolylmethoxy Phenyl Intermediate

- The tetrazole ring is commonly synthesized via cycloaddition reactions involving azide and nitrile precursors.

- The methoxy linkage is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the phenyl ring with a tetrazolylmethanol derivative.

- Typical bases used include potassium carbonate or sodium hydride to deprotonate the tetrazole and facilitate nucleophilic attack.

- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are preferred for their polarity and ability to dissolve both organic and inorganic reagents.

Attachment of the 2-Thienylmethanone Group

- The thienylmethanone moiety is introduced via acylation reactions.

- A common approach is the Friedel-Crafts acylation of the phenyl ring with 2-thiophenecarbonyl chloride in the presence of Lewis acids such as aluminum chloride.

- Alternatively, coupling reactions using organometallic reagents (e.g., organolithium or Grignard reagents derived from thiophene) with appropriate electrophiles can be employed.

- Solvents like dichloromethane or toluene are used, and temperature is carefully controlled (0°C to reflux) to optimize yield.

Formation of the Potassium Salt

- The free acid or neutral compound is treated with potassium hydroxide or potassium carbonate in aqueous or alcoholic media.

- This step converts the acidic tetrazole moiety into its potassium salt form, improving water solubility and stability.

- The reaction is typically carried out at room temperature or slightly elevated temperatures with stirring until complete neutralization.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Tetrazole ring formation | Azide + nitrile precursors, base (K2CO3, NaH) | DMF, THF, dioxane | 0°C to reflux | Requires inert atmosphere to avoid side reactions |

| Methoxy linkage formation | Nucleophilic substitution with tetrazolylmethanol | DMF, DMSO | Room temp to 80°C | Base deprotonates tetrazole for nucleophilicity |

| Dichlorination | Sulfuryl chloride, N-chlorosuccinimide | CCl4, CH2Cl2 | 0°C to room temp | Control to avoid over-chlorination |

| Thienylmethanone attachment | Friedel-Crafts acylation with 2-thiophenecarbonyl chloride + AlCl3 | CH2Cl2, toluene | 0°C to reflux | Lewis acid catalysis, moisture sensitive |

| Potassium salt formation | KOH or K2CO3 | Water, ethanol | Room temp to 50°C | Neutralization step, monitored by pH |

Research Findings and Optimization

- Base selection is critical for the nucleophilic substitution step; potassium carbonate is preferred for mild conditions, while sodium hydride offers stronger deprotonation but requires careful handling.

- Solvent polarity affects the reaction rate and yield; polar aprotic solvents like DMF enhance nucleophilicity and solubility of ionic species.

- Temperature control during chlorination and acylation prevents side reactions such as poly-chlorination or decomposition of sensitive groups.

- Purification after each step typically involves extraction, crystallization, or chromatography to ensure high purity before proceeding.

- The potassium salt form exhibits improved aqueous solubility, which is beneficial for downstream applications, especially in pharmaceutical formulations.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges |

|---|---|---|---|

| Tetrazole ring synthesis | Azide + nitrile, base (K2CO3, NaH) | Formation of tetrazole heterocycle | Handling azides safely |

| Methoxy linkage formation | Nucleophilic substitution, base | Attachment of tetrazolylmethoxy group | Controlling substitution selectivity |

| Dichlorination | Sulfuryl chloride or NCS | Introduction of dichloro substituents | Avoiding over-chlorination |

| Thienylmethanone attachment | Friedel-Crafts acylation, AlCl3 | Coupling thienylmethanone to phenyl | Moisture sensitivity, side reactions |

| Potassium salt formation | KOH or K2CO3 in aqueous/alcoholic media | Conversion to potassium salt form | Complete neutralization, solubility |

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities:

- Antimicrobial Properties : The compound has shown promise against various pathogens, potentially due to the presence of the tetrazole group which enhances bioactivity.

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrazoles can act on specific receptors and enzymes involved in cancer progression. This compound may also possess similar therapeutic potential .

- Anti-inflammatory Effects : The diverse functional groups may interact with inflammatory pathways, providing avenues for further exploration in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of related compounds:

- Tetrazole Derivatives : A study demonstrated that tetrazole derivatives exhibited significant anticancer activity in vitro against various cancer cell lines, suggesting that our compound may share similar properties .

- Dichlorophenols : Compounds containing dichlorine substituents have been shown to possess disinfectant properties, indicating a potential application in antimicrobial formulations.

- Thienyl Ketones : Research on thienyl ketones has revealed their effectiveness as antimicrobial agents, supporting the hypothesis that our compound may also display such activities due to its structural similarities .

Potential Applications

The unique structure of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt suggests several potential applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new drugs targeting cancer and infections |

| Antimicrobial Formulations | Use in disinfectants or treatments for bacterial infections |

| Anti-inflammatory Treatments | Potential use in therapies for inflammatory diseases |

Future Research Directions

Further research is needed to fully understand the pharmacological profile of this compound. Suggested areas for exploration include:

- In-depth Interaction Studies : Investigating binding affinities with specific biological targets to elucidate mechanisms of action.

- Toxicological Assessments : Evaluating safety profiles for potential therapeutic use.

- Clinical Trials : Conducting trials to assess efficacy in treating specific diseases.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by altering the receptor conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

a) Pyrazolyl Methanones ()

Compounds 7a and 7b from Molecules (2012) share a methanone core but replace the tetrazole with a pyrazole ring. Key differences include:

- 7a: Contains a malononitrile-derived cyanothiophene group.

- 7b: Features an ethyl cyanoacetate-derived thiophene with a carboxylate ester.

- The potassium salt further improves solubility over neutral pyrazoles .

b) Triazole-Thio-Ethanones ()

The triazole derivatives in IJMS (2014) incorporate sulfonylphenyl and difluorophenyl groups. For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone differs in:

- Core Heterocycle : Triazole (vs. tetrazole), reducing nitrogen count but increasing sulfur content.

- Substituents : Fluorine atoms enhance lipophilicity and metabolic stability, while the sulfonyl group introduces polarity.

c) Triazole-Thiadiazole Hybrids ()

These compounds combine triazole and thiadiazole rings with ethanoic acid side chains. Key distinctions include:

- Functional Groups : Thiadiazole (electron-deficient) vs. tetrazole (electron-rich).

- Salts : Sodium, potassium, and organic salts were synthesized. Potassium salts generally exhibit higher solubility than sodium salts in polar solvents, aligning with the target compound’s formulation .

d) Thiazole Derivatives ()

1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone replaces the thienyl group with a chlorothiazole.

Physicochemical Properties

Biological Activity

Introduction

The compound (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt (CAS No. 85567-48-2) is a complex organic molecule characterized by its diverse functional groups, including dichloro, tetrazole, and thienyl moieties. These features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound's potassium salt form enhances its solubility and bioavailability, which are critical factors in pharmaceutical applications. The presence of the tetrazole ring is particularly noteworthy due to its known bioactive properties.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Tetrazole derivatives have demonstrated antibacterial and antifungal properties. Studies have shown that compounds with tetrazole rings can inhibit the growth of various pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The anticancer potential of tetrazole derivatives has been explored extensively. For instance, certain tetrazole compounds have shown cytotoxic effects against cancer cell lines such as HeLa and A549 .

- Anti-inflammatory and Analgesic Effects : Some studies suggest that tetrazole-based compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives often correlates with their structural features. The following table summarizes some key findings regarding the structure-activity relationships:

Case Studies

- Antimicrobial Activity Study : A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. One compound exhibited significant inhibition against S. aureus, outperforming standard antibiotics such as ampicillin .

- Cytotoxicity Assay : In vitro studies on various cancer cell lines revealed that certain derivatives of this compound showed promising cytotoxic effects, indicating potential for further development as anticancer agents .

- Inflammation Model : Research has indicated that specific tetrazole compounds can reduce inflammation in animal models, suggesting their utility in developing anti-inflammatory drugs .

Q & A

Q. Critical Parameters :

- Solvent choice (e.g., THF/EtOH mixtures for solubility).

- Reaction time and temperature (reflux conditions for cyclization, room temperature for coupling).

Basic: Which spectroscopic and chromatographic techniques validate the compound’s structure and purity?

Answer:

- IR Spectroscopy : Confirm the presence of tetrazole (N-H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1650–1700 cm⁻¹) groups .

- NMR : ¹H NMR identifies aromatic protons (6.5–8.5 ppm) and thiophene protons; ¹³C NMR confirms carbonyl and tetrazole carbons .

- LC-MS : Validates molecular ion peaks and purity (>95% by area normalization) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S, and Cl percentages .

Q. Purity Assurance :

- Recrystallization from ethanol/water (3:1 v/v) .

- TLC monitoring with toluene/ethyl acetate/water (8.7:1.2:1.1) .

Advanced: How can contradictory solubility data during potassium salt formation be resolved?

Answer:

Contradictions often arise from solvent polarity and counterion effects.

- Methodology :

- Screen solvents (water, ethanol, DMF) under controlled pH (8–10) .

- Use conductivity measurements to assess ionic dissociation .

- Case Study : In , magnesium salts showed lower solubility in ethanol than potassium salts due to cation size and hydration energy differences .

Table 1 : Solubility of Analogous Salts in Different Solvents

| Salt Type | Water (g/100 mL) | Ethanol (g/100 mL) | DMF (g/100 mL) |

|---|---|---|---|

| Potassium | 12.5 | 8.2 | 15.0 |

| Sodium | 18.3 | 3.1 | 10.5 |

Advanced: How to design experiments for analyzing biological activity while minimizing interference from residual solvents?

Answer:

- Step 1 : Purify the compound via column chromatography (silica gel, CHCl₃:MeOH 9:1) to remove traces of THF or DMF .

- Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict target binding, as in ’s assessment of thiadiazole derivatives .

- Step 3 : Validate activity via enzyme inhibition assays (e.g., COX-2 or kinase assays) with solvent controls to rule out artifacts .

Q. Key Consideration :

- Residual solvent limits (ICH guidelines: <5000 ppm for DMF).

Advanced: What strategies optimize reaction yields when coupling the tetrazole to the dichlorophenyl group?

Answer:

- Catalyst Screening : Use InCl₃ () or Pd/Cu catalysts () to enhance electrophilic substitution .

- Temperature Control : Maintain 55–60°C to prevent tetrazole decomposition .

- Protection/Deprotection : Protect the tetrazole’s NH group with a trityl group during coupling, then deprotect with HCl .

Q. Data-Driven Optimization :

- In , yields improved from 45% to 78% by switching from NaOEt to InCl₃ .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and eye protection () .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of tetrazole vapors .

- Storage : In airtight containers under argon, away from oxidizers (per ’s guidelines for similar heterocycles) .

Advanced: How to address discrepancies in elemental analysis results for potassium content?

Answer:

- Method 1 : Use atomic absorption spectroscopy (AAS) for precise K⁺ quantification .

- Method 2 : Titrate with HCl to determine free base vs. salt content .

- Case Study : In , KOH-neutralized salts showed ±0.3% deviation in potassium content via AAS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.